molecular formula C14H22ClNOS B13255258 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride

4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13255258
M. Wt: 287.8 g/mol
InChI Key: YYLNRUNFSXXKEJ-UHFFFAOYSA-N
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Description

4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a piperidine derivative featuring a sulfanyl-ethyl linkage to a 4-methoxyphenyl group. This compound is structurally characterized by:

  • Core structure: Piperidine ring (a six-membered amine heterocycle).
  • Substituents: A 2-[(4-methoxyphenyl)sulfanyl]ethyl group attached to the piperidine ring.
  • Counterion: Hydrochloride salt (improves solubility and stability).

Properties

Molecular Formula

C14H22ClNOS

Molecular Weight

287.8 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)sulfanylethyl]piperidine;hydrochloride

InChI

InChI=1S/C14H21NOS.ClH/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12;/h2-5,12,15H,6-11H2,1H3;1H

InChI Key

YYLNRUNFSXXKEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCCC2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Sulfanyl Linkage: The initial step involves the reaction of 4-methoxyphenyl thiol with an appropriate alkylating agent to form the sulfanyl linkage.

    Piperidine Derivatization: The intermediate product is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfanyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The sulfanyl and piperidine moieties play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Comparisons

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride (Target) C₁₄H₂₀ClNOS 301.84 (estimated) 4-Methoxyphenylsulfanyl-ethyl Not provided
4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride C₈H₁₈ClNS 195.75 Methylsulfanyl-ethyl 1864073-76-6
4-(4-Methoxyphenyl)piperidine hydrochloride C₁₂H₁₇NO·HCl 227.73 4-Methoxyphenyl 6748-48-7
4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride C₁₂H₁₅ClFNS 279.77 4-Fluorophenylsulfanyl-methyl 1289384-72-0
4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]piperidine hydrochloride C₁₆H₂₃Cl₂NO 318.28 4-Chloro-2-isopropylphenoxy-ethyl 1219956-92-9

Key Observations :

  • Aromatic substituents : The 4-methoxyphenyl group in the target compound contrasts with the 4-fluorophenyl group in 4-(((4-fluorophenyl)thio)methyl)piperidine hydrochloride. Methoxy groups are electron-donating, while fluorine is electron-withdrawing, affecting electronic distribution and binding affinity .
  • Phenoxy vs. sulfanyl: Phenoxy groups (e.g., in 4-[2-(4-chloro-2-isopropylphenoxy)ethyl]piperidine hydrochloride) introduce oxygen-based polarity, whereas sulfanyl groups contribute to sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical and Pharmacological Data
Compound Name Melting Point (°C) Solubility LogP (Predicted) Reported Bioactivity
Target compound Not reported Likely soluble in polar solvents (HCl salt) ~2.5 (estimated) No direct data; analogs show CNS activity
4-(4-Methoxyphenyl)piperidine hydrochloride 212–214.5 Water-soluble 1.8 Antidepressant/antipsychotic potential
4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride Not reported Moderate 1.2 No data; structural similarity to dopamine agonists
4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride Not reported Low 3.1 Anticancer activity (inferred from fluorophenyl analogs)

Key Observations :

  • Solubility : Hydrochloride salts generally enhance water solubility, as seen in 4-(4-methoxyphenyl)piperidine hydrochloride .
  • Bioactivity : Piperidine derivatives with methoxy or fluorophenyl groups are frequently explored for CNS disorders or anticancer applications. For example, 4-(4-methoxyphenyl)piperidine hydrochloride has shown affinity for serotonin receptors , while fluorophenyl derivatives are studied in kinase inhibition .

Key Observations :

  • Toxicity : Piperidine hydrochlorides often exhibit acute toxicity, necessitating protective equipment during handling .
  • Regulatory gaps: Limited environmental data for most compounds highlight the need for further ecotoxicological studies .

Biological Activity

4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₂ClNOS, with a molecular weight of approximately 287.85 g/mol. The compound features a piperidine ring substituted with a sulfanyl group and a 4-methoxyphenyl moiety, which may contribute to its pharmacological properties.

Research indicates that this compound interacts with various neurotransmitter systems, potentially acting as a modulator of neurotransmitter receptors. Its specific binding affinity towards certain receptors can lead to various biological effects, including:

  • Monoamine Oxidase Inhibition : This activity may enhance the levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders.
  • Anticonvulsant Properties : Similar compounds have demonstrated anticonvulsant effects in animal models, indicating that this compound may also possess such properties .

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against several strains. Preliminary studies suggest moderate to strong activity against Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) indicates that the presence of the methoxy group significantly enhances antibacterial efficacy .

Enzyme Inhibition

This compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In vitro studies have reported IC50 values in the low micromolar range, indicating strong enzyme inhibition capabilities . This suggests possible applications in treating conditions like Alzheimer's disease and other cholinergic dysfunctions.

Case Studies

  • Anticonvulsant Activity : A study demonstrated that derivatives similar to this compound exhibited significant anticonvulsant effects in picrotoxin-induced seizure models, highlighting its potential for neurological applications .
  • Antibacterial Screening : In a comparative study, compounds bearing similar sulfanyl substitutions were tested against various bacterial strains, showing promising results that warrant further investigation into their mechanism of action and efficacy .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialModerate to strong against S. typhi and B. subtilis
Enzyme InhibitionStrong AChE and urease inhibition (IC50 values <10 µM)
AnticonvulsantSignificant effects in seizure models
Neurotransmitter ModulationPotential MAO inhibition leading to increased neurotransmitter levels

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